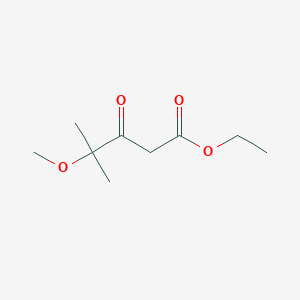
Ethyl 4-methoxy-4-methyl-3-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-4-methyl-3-oxopentanoate can be synthesized through esterification reactions involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes with optimized reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
Ethyl 4-methoxy-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl 4-methoxy-4-methyl-3-oxopentanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules for research purposes.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of various chemicals and materials.
作用机制
The mechanism of action of ethyl 4-methoxy-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets, leading to the formation of desired products through various chemical reactions. The pathways involved depend on the type of reaction being carried out, such as oxidation, reduction, or substitution .
相似化合物的比较
Similar Compounds
Ethyl 4-methyl-3-oxopentanoate: Similar in structure but lacks the methoxy group.
Ethyl 3-methyl-4-oxopentanoate: Differently positioned methyl group.
Ethyl 4,4-dimethyl-3-oxopentanoate: Contains an additional methyl group.
Uniqueness
Ethyl 4-methoxy-4-methyl-3-oxopentanoate is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and applications in various chemical processes .
生物活性
Ethyl 4-methoxy-4-methyl-3-oxopentanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the available literature on its biological effects, including antibacterial, antifungal, antidiabetic, and anticancer properties.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a ketone moiety. The presence of the methoxy group is crucial for its biological activity, influencing interactions with biological targets.
Antibacterial Activity
Research indicates that derivatives of compounds similar to this compound exhibit notable antibacterial properties. For instance, cinnamic acid derivatives have shown effectiveness against Mycobacterium marinum with an IC50 of 64 µM, suggesting that structural analogs may possess similar activities .
Antifungal Activity
Studies have demonstrated that certain cinnamic acid derivatives can inhibit fungal growth by targeting specific enzymes such as CYP53A15. This suggests that this compound may also have antifungal potential, particularly against species resistant to conventional treatments .
Anticancer Properties
The anticancer activity of compounds structurally related to this compound has been documented. In vitro studies indicate that these compounds can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, one derivative demonstrated an IC50 of 1.35 µM against HeLa cells .
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxicity of related compounds on cancer cell lines. For example, compound 42a exhibited significant suppression of B16-F10 cell migration and proliferation at concentrations as low as 12.5 µmol/L . These findings highlight the potential of this compound and its derivatives in cancer therapy.
The mechanism underlying the biological activity of this compound likely involves interaction with specific enzymes and receptors in target cells. Molecular docking studies suggest that these compounds can form hydrogen bonds with proteins involved in cancer progression, such as MMP-2 and MMP-9 .
Data Table: Biological Activities Summary
属性
IUPAC Name |
ethyl 4-methoxy-4-methyl-3-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-13-8(11)6-7(10)9(2,3)12-4/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSBGTCSZBMEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













